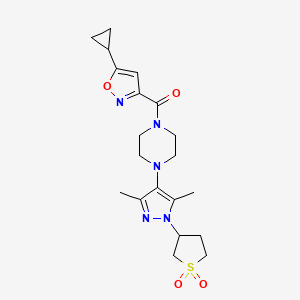![molecular formula C27H27N3O5 B2984859 2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide CAS No. 958563-69-4](/img/no-structure.png)
2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C27H27N3O5 and its molecular weight is 473.529. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methodologies
- The synthesis of complex quinazolinone derivatives involves multi-step processes, including cyclization and acyliminium ion cyclisation techniques. For example, a high-yielding cyclisation of N-(4,4-diethoxybutyl)-2-(3,4-dimethoxyphenyl)acetamide to tetrahydropyrrolo[2,1-a]isoquinolinone derivatives demonstrates the synthetic utility of related compounds in constructing complex molecular architectures (King, 2007).
Biological Activities
- Quinazolinone analogues have been designed, synthesized, and evaluated for their antitumor activities. Certain derivatives exhibited significant broad-spectrum antitumor activity, highlighting the potential of quinazolinone scaffolds in developing new anticancer agents (Al-Suwaidan et al., 2016).
Structural and Property Studies
- The structural aspects and properties of amide-containing isoquinoline derivatives have been explored, with studies on salt and inclusion compounds providing insights into their potential applications in materials science and drug design (Karmakar et al., 2007).
Analgesic and Anti-Inflammatory Activities
- Certain quinazoline derivatives have been synthesized and investigated for their analgesic and anti-inflammatory activities, indicating the therapeutic potential of these compounds in pain and inflammation management (Alagarsamy et al., 2015).
Mechanism of Action
Target of Action
It’s worth noting that compounds with a similar structure, such as 3,4-dimethoxyphenethylamine (dmpea), are analogues of the major human neurotransmitter dopamine . Therefore, it’s plausible that this compound may interact with similar targets.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. DMPEA is known to replace the 3- and 4-position hydroxy groups of dopamine with methoxy groups .
Biochemical Pathways
Compounds with similar structures have been shown to have therapeutic interest and have been studied in the development of new therapies .
Pharmacokinetics
It’s worth noting that similar compounds, such as dmpea, have some activity as a monoamine oxidase inhibitor , which could potentially impact their pharmacokinetic properties.
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate to form 3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline. This intermediate is then reacted with N-ethyl-N-(3-methylphenyl)acetamide to form the final product.", "Starting Materials": [ "3,4-dimethoxybenzaldehyde", "ethyl acetoacetate", "N-ethyl-N-(3-methylphenyl)acetamide" ], "Reaction": [ "Step 1: Condensation of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline.", "Step 2: Reaction of 3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline with N-ethyl-N-(3-methylphenyl)acetamide in the presence of a catalyst such as triethylamine to form the final product, 2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide." ] } | |
CAS No. |
958563-69-4 |
Molecular Formula |
C27H27N3O5 |
Molecular Weight |
473.529 |
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C27H27N3O5/c1-5-28(19-10-8-9-18(2)15-19)25(31)17-29-22-12-7-6-11-21(22)26(32)30(27(29)33)20-13-14-23(34-3)24(16-20)35-4/h6-16H,5,17H2,1-4H3 |
InChI Key |
YVGULZMZVMGSAN-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=C(C=C4)OC)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2984777.png)
![1-(4-methylpiperazino)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone](/img/structure/B2984778.png)
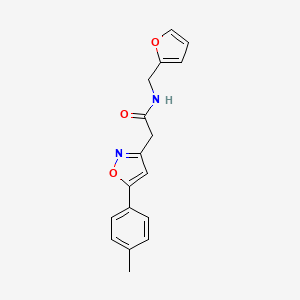

![2-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2984784.png)
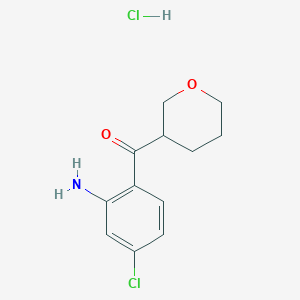
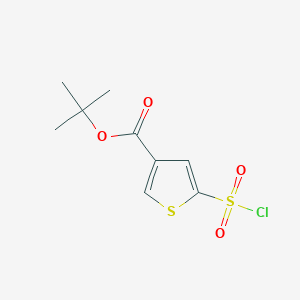
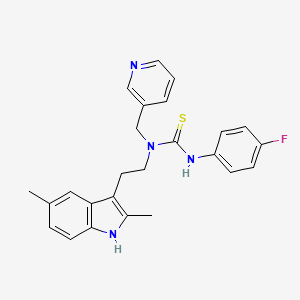
![4-chloro-1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2984792.png)
![5-p-Tolyloxymethyl-3H-[1,3,4]oxadiazole-2-thione](/img/structure/B2984795.png)
![N-[[5-benzylsulfanyl-4-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2984796.png)
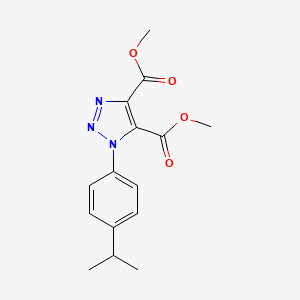
![3-(4-chlorophenyl)-2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylonitrile](/img/structure/B2984798.png)
